N-Benzyl-N-methylazetidin-3-amine
Overview
Description
N-Benzyl-N-methylazetidin-3-amine is a chemical compound with the molecular weight of 249.18 . It is also known as this compound dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Mechanistic Insights
- Synthesis of Azetidines : A study demonstrated the synthesis of 3-methoxy-3-methylazetidines through a rare aziridine to azetidine rearrangement, highlighting the synthetic utility of related amines (Stankovic et al., 2011).
- Benzazetidine Synthesis : Efficient synthesis of various benzazetidines via palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides was reported, showcasing advancements in the practical synthesis of benzazetidines (He et al., 2016).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis : Research on a structurally similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into molecular conformation and interactions, useful for understanding the properties of related compounds (Murugavel et al., 2014).
Synthetic Reactions and Additions
- Addition Reactions : A study on the addition of Schiff bases to diketene, including reactions with similar amines, contributes to the understanding of reactions involving N-Benzyl-N-methylazetidin-3-amine (Oda et al., 1962).
- Synthesis of Methylazetidines : The preparation of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines and related isomers informs the methods for synthesizing this compound derivatives (Soriano et al., 1980).
Antimicrobial and Antitumor Activities
- Antimicrobial Functions : A study on poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, related to this compound, revealed insights into antimicrobial potentials (Waschinski & Tiller, 2005).
- Anticancer Activities : Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, similar in structure, showed potential for developing anticancer therapies (El-Sawy et al., 2013).
- Evaluation of Antimicrobial Activity : Studies on benzofuran derivatives, related to azetidine compounds, provided insights into antimicrobial activities, which could be relevant for this compound (Kumar & Karvekar, 2010).
Catalytic and Biochemical Properties
- Amino Acid Prodrugs : The evaluation of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related, provides understanding of the biochemical properties and potential applications (Bradshaw et al., 2002).
- Carbon-Carbon Bond Formations : Research on asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes offers insights into synthetic methods relevant to this compound (Johnson et al., 2002).
Metabolic Transformations and Structural Studies
- Metabolic Transformations : The study of metabolic transformations of 2-(4-aminophenyl)benzothiazoles and their N-acyl derivatives provides insights into metabolic pathways that could affect this compound and similar compounds (Chua et al., 1999).
- Structural Analysis of Derivatives : Examination of azetidine-2-one derivatives of 1H-benzimidazole and their antimicrobial and cytotoxic activities offers insights into the structural and functional aspects of related compounds (Noolvi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-N-methylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXLGHBDAXYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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